molecular formula C8H4ClN5O B170062 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 161154-16-1

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B170062
CAS No.: 161154-16-1
M. Wt: 221.6 g/mol
InChI Key: NLRTTWFBCBNVRX-UHFFFAOYSA-N
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Description

7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a fused tricyclic compound that incorporates both quinoxaline and tetrazole pharmacophores, making it a nitrogen-rich heterocycle of significant interest in medicinal chemistry and drug discovery . This scaffold serves as a key synthetic intermediate for constructing more complex molecular architectures. The tetrazolo[1,5-a]quinoxaline core is a known precursor for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, allowing researchers to efficiently generate diverse libraries of 1,2,3-triazoloquinoxaline derivatives for biological screening . Recent research has demonstrated the application of this compound as a fundamental building block in the synthesis of novel hybrid molecules designed for anticancer activity . In vitro studies on such derivatives have shown promising results, with compounds exhibiting potent activity against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) . Furthermore, the broader class of quinoxaline derivatives is recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties, underscoring the research value of this compound as a core structure for developing new therapeutic agents .

Properties

IUPAC Name

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRTTWFBCBNVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438933
Record name 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161154-16-1
Record name 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinones with tetrazoles in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a ring-opening and cyclization mechanism, facilitated by visible light .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the developed protocols has been demonstrated by gram-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of 4-Chlorotetrazolo[1,5-a]quinoxaline

An alternative method involves base-mediated hydrolysis of 4-chlorotetrazolo[1,5-a]quinoxaline under mild conditions :

Reaction Conditions

  • Substrate : 4-chlorotetrazolo[1,5-a]quinoxaline

  • Base : KOH (5.0 equiv)

  • Solvent : DMSO/H2O (3:1 ratio)

  • Temperature : 25°C

  • Time : 45 minutes

  • Yield : 97%

Workup
The product precipitates upon acidification with HCl and is isolated via filtration. Analytical data (1H/13C NMR, HRMS) match literature values .

Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at >260°C, indicating thermal stability under standard handling conditions . No significant degradation occurs during storage at room temperature.

Structural Confirmation

Key characterization data includes:

  • X-ray crystallography : Confirms carbonyl positioning at the tetrazole carbon and aryl migration to nitrogen .

  • IR spectroscopy : Peaks at 1716 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (tetrazole ring vibrations) .

  • HRMS : m/z 221.0109 (calculated for C₈H₄ClN₅O⁺: 221.0104) .

Comparative Analysis of Synthetic Routes

ParameterThermolysis Method Hydrolysis Method
Yield 86%97%
Reaction Time 2 hours45 minutes
Safety Requires diazideAvoids diazides
Scalability HighModerate

Functionalization Potential

While direct derivatization of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is not explicitly documented, its structure suggests reactivity at:

  • Chloro substituent : Potential for nucleophilic aromatic substitution.

  • Tetrazole ring : Coordination with metals or participation in click chemistry.

This compound’s efficient synthesis and stability make it a versatile scaffold for further functionalization. Researchers should prioritize the hydrolysis method for safer, higher-yield production .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the thermolysis of geminal diazides or other synthetic routes that yield high purity and yield rates. Notably, the compound can be synthesized with yields exceeding 86% under optimized conditions, making it accessible for further biological evaluations . The structural integrity of this compound has been confirmed through techniques such as X-ray crystallography, ensuring its potential as a scaffold for drug design .

Biological Activities

1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro assessments demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans . This broad-spectrum activity suggests its potential utility in developing new antimicrobial agents.

2. Anticancer Activity
The compound has shown promising results in anticancer research. For instance, derivatives of this compound were evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanisms underlying these effects often involve the inhibition of specific signaling pathways critical for tumor growth.

3. VEGFR-II Inhibition
Further investigations have revealed that certain derivatives of this compound act as inhibitors of the vascular endothelial growth factor receptor II (VEGFR-II), a key target in cancer therapy. One derivative displayed an IC50 value of 1.38 μM, demonstrating its potential as a lead compound for developing anti-angiogenic therapies .

Case Study 1: Antimicrobial Screening

A recent study conducted an extensive screening of various derivatives of this compound against multiple bacterial and fungal strains. The results indicated that specific modifications to the core structure significantly enhanced antibacterial potency. For example, derivatives with halogen substitutions showed improved activity against resistant strains .

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the tetrazolo[1,5-a]quinoxalin framework and evaluated their effects on MCF-7 and PC3 (prostate cancer) cell lines. The most active derivative exhibited an IC50 comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential as a candidate for further development .

Mechanism of Action

The mechanism of action of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and cyclization reactions .

Comparison with Similar Compounds

Key Differences in Activity and Selectivity

  • PI3Kα Inhibition: Pyrazolo[1,5-a]quinoxaline derivatives (e.g., Compound 49b) exhibit nanomolar-range IC₅₀ values for PI3Kα, attributed to the 4-oxo group and trifluoromethyl substitution enhancing hydrogen bonding and hydrophobic interactions . In contrast, tetrazoloquinoxalines lack direct evidence for PI3Kα targeting but may share similar binding modes due to scaffold similarity.
  • BTK Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives demonstrate high BTK inhibition (IC₅₀ < 12 nM), driven by non-covalent interactions with the kinase’s ATP-binding pocket . The absence of a tetrazole ring in these compounds suggests scaffold flexibility for kinase targeting.
  • Antimicrobial Activity: Triazolo[1,5-a]quinoxalin-4(5H)-ones inhibit S. Chlorine substitution (as in 7-chlorotetrazolo derivatives) could enhance lipophilicity and broaden antimicrobial spectra.
  • Anticancer Effects: Pyrazolo-pyrazinone derivatives (e.g., Compound 3o) suppress A549 lung cancer cell growth via autophagy modulation, with 4-chlorophenyl groups critical for activity . Chlorine’s electron-withdrawing effects may similarly enhance the cytotoxicity of 7-chlorotetrazoloquinoxalines.

Impact of Substituents

  • Chlorine vs. Trifluoromethyl : Chlorine at the 7-position improves metabolic stability and target affinity compared to electron-deficient groups like CF₃, which may enhance solubility but reduce membrane penetration .
  • Heterocycle Fusion : Tetrazole and triazole rings improve metabolic stability over pyrazole or pyrrolo cores, but may limit synthetic accessibility .

Biological Activity

7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a compound that belongs to the class of tetrazoloquinoxalines, which have garnered attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound can be synthesized through various methods, including the thermolysis of geminal diazides. The synthesis typically yields high purity and can be confirmed through techniques such as NMR and X-ray crystallography. The compound exhibits a melting point of approximately 287.98 °C and has been characterized by spectral methods including IR and mass spectrometry .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against different tumor cell lines:

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
A-54962.5

These values suggest that the compound is more potent than standard chemotherapeutics such as doxorubicin, which has an IC50 of 3.23 µg/mL for MCF-7 cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown effectiveness in inhibiting the replication of human herpes virus type-1 (HHV-1) in A-549 cell lines, indicating potential as an antiviral agent . The mechanism involves modulation of signaling pathways that are crucial for viral replication.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells by blocking the activation of Syk kinase, which plays a pivotal role in mast cell activation . This suggests its potential utility in treating allergic diseases mediated by mast cells.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interfere with critical signaling pathways involved in cell proliferation and inflammation. For instance:

  • Caspase Activation : The compound induces apoptosis in cancer cells by activating caspases 8 and 9, which are essential for programmed cell death .
  • MAP Kinase Pathway : It modulates MAP kinase signaling pathways, leading to decreased expression of proteins involved in cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of tetrazoloquinoxaline derivatives, including this compound:

  • In Vitro Cancer Studies : A study demonstrated that this compound significantly inhibited growth in multiple cancer cell lines while maintaining low toxicity to normal cells .
  • Antiviral Efficacy : Another investigation reported its effectiveness against HHV-1 with promising results in cellular assays .

Q & A

Q. What are the common synthetic routes for 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution starting from 4-chlorotetrazolo[1,5-a]quinoxaline. For example, dissolving the precursor in DMSO with aqueous KOH (5 equiv.) at 25°C for 45 minutes, followed by acidification with HCl to precipitate the product . Key variables include solvent choice (DMSO/water), reaction time, and stoichiometry of KOH. Alternative routes under transition metal-free conditions use intramolecular N-arylation of 1-(2-chlorophenyl)pyrazole derivatives with alkylamines, achieving fused-ring systems via amidation and cyclization . Optimization tables (e.g., catalyst screening, temperature gradients) are critical for yield improvement .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Post-synthesis purification involves filtration and washing with water to remove unreacted precursors. Analytical techniques include LC-MS for molecular mass confirmation (e.g., exact mass 187.0494 g/mol) and NMR for structural verification. Smiles notation (O=c1[nH]c2ccccc2n2c1nnn2) and InChIKey hashes (e.g., SECOVEPJEIBBPV-UHFFFAOYSA-N) are cross-referenced with databases to confirm identity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antiproliferative activities of tetrazoloquinoxaline derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC50 variability across studies) require systematic SAR analysis. For instance, substituting the chloro group with electron-withdrawing moieties (e.g., CF3) or modifying the tetrazole ring alters cellular uptake and target binding. Comparative assays using standardized cell lines (e.g., A549 lung adenocarcinoma) and apoptosis/autophagy markers (e.g., caspase-3, LC3-II) help isolate structural determinants of activity . Contradictions may arise from differences in assay protocols (e.g., MTT vs. ATP-based viability tests), necessitating meta-analyses of raw data .

Q. How can computational modeling guide the design of this compound derivatives for CNS targets?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing blood-brain barrier penetration. Molecular docking against targets like mGluR2 (a metabotropic glutamate receptor) identifies favorable binding poses, while ADMET predictors (e.g., pkCSM) evaluate permeability, toxicity, and metabolic stability. For example, introducing lipophilic substituents (e.g., alkyl chains) improves CNS bioavailability but requires balancing with solubility .

Q. What mechanistic insights explain the role of this compound in copper-catalyzed click chemistry?

  • Methodological Answer : The tetrazole ring acts as a ligand for Cu(I) in azide-alkyne cycloaddition (CuAAC), stabilizing the catalytic intermediate. Kinetic studies using cyclic voltammetry reveal redox-active behavior, while X-ray crystallography of rhenium complexes (e.g., Re(CO)3 derivatives) confirms coordination modes . Competing pathways (e.g., hydrolysis vs. cyclization) are mitigated by optimizing solvent polarity and Cu(I) source (e.g., CuBr vs. CuSO4/ascorbate) .

Data Contradiction Analysis

Q. Why do yields vary in transition metal-free vs. copper-catalyzed syntheses of tetrazoloquinoxaline derivatives?

  • Analysis : Transition metal-free routes (e.g., KOH-mediated cyclization) achieve ~70% yields but require harsh conditions (DMSO, 80°C), risking decomposition . Copper-catalyzed methods (e.g., CuI/ligand systems) improve regioselectivity and yield (>85%) but introduce metal contamination, complicating biomedical applications . Contradictions arise from differing priorities: purity vs. efficiency.

Experimental Design Considerations

Q. How to optimize reaction scalability for this compound?

  • Methodology :
  • Step 1 : Screen solvents (e.g., DMSO vs. ethanol) for solubility and environmental impact.
  • Step 2 : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and stoichiometry.
  • Step 3 : Implement continuous flow chemistry to enhance heat/mass transfer and reduce batch variability .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
KOH-mediated cyclizationDMSO/H2O, 25°C, 45 min65–70>95
Transition metal-freeCs2CO3, MeOH, reflux75–8097
Cu-catalyzedCuI, DMF, 80°C85–9099

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